3-氨基-5-甲氧基苯甲酰胺

描述

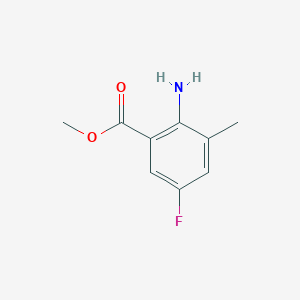

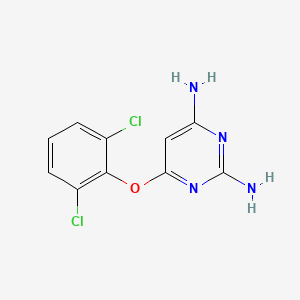

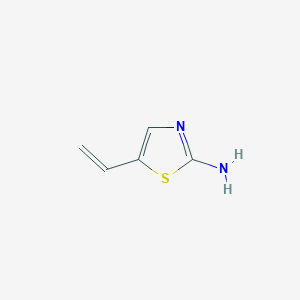

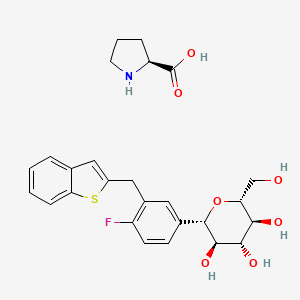

3-Amino-5-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 . It is a significant class of amide compounds, which have been widely used in various fields such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure and vibrational analysis of 3-amino-4-methoxy benzamide were undertaken using density functional theoretical (DFT) method . The formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis .Chemical Reactions Analysis

The selective acylation of 4-methylbenzene-1,3-diamine (2) with benzoic anhydride (3) was used to obtain 3-Amino-5-methoxybenzamide . The reaction process is relatively complicated due to the existence of parallel monoacylation by-products and consecutive diacylation by-products .科学研究应用

ADP-核糖基转移酶抑制剂

3-甲氧基苯甲酰胺是 3-氨基-5-甲氧基苯甲酰胺的化学类似物,被称为 ADP-核糖基转移酶的抑制剂。该化合物抑制枯草芽孢杆菌中的细胞分裂,导致细胞丝状化并最终裂解。遗传分析表明,3-甲氧基苯甲酰胺主要靶向在营养生长和孢子形成过程中涉及 FtsZ 功能的细胞分裂系统 (Ohashi 等人,1999)。

抗菌特性

3-甲氧基苯甲酰胺的烷基衍生物已显示出有效的抗葡萄球菌特性,尽管药物特性欠佳。对这些抑制剂的构效关系的研究导致了具有改进药学性质的化合物的鉴定,表明在创造有效抗菌剂方面具有潜在应用 (Haydon 等人,2010)。

分子结构和分子间相互作用

N-3-羟基苯基-4-甲氧基苯甲酰胺等相关化合物的分子结构已通过单晶 X 射线衍射和 DFT 计算等方法表征。这项研究有助于理解分子间相互作用(如二聚化和晶体堆积)对这类化合物分子几何形状的影响 (Karabulut 等人,2014)。

放射合成用于成像

与 3-氨基-5-甲氧基苯甲酰胺相关的化合物,例如 4-氨基-N-[1-[3-(4-氟苯氧基)丙基]-4-甲基-4-哌啶基]-2-甲氧基苯甲酰胺,已被放射碘化,可用于伽马发射断层扫描。这涉及研究对某些受体的亲和力和选择性,这在医学成像和诊断中可能很重要 (Mertens 等人,1994)。

增强染色体内重组的作用

3-甲氧基苯甲酰胺是一种聚(ADP-核糖)聚合酶的竞争性抑制剂,已被发现可以增加小鼠细胞中的染色体内重组。它显着增加了基因转换和交叉,表明它在影响哺乳动物细胞中的不同重组途径中发挥作用 (Waldman 和 Waldman,1991)。

安全和危害

作用机制

Target of Action

The primary target of 3-Amino-5-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in the base excision repair (BER) pathway , which is crucial for repairing DNA damage .

Biochemical Pathways

The compound affects the base excision repair (BER) pathway . This pathway is responsible for repairing damaged DNA, maintaining genomic stability, and preventing mutations that could lead to diseases such as cancer. The downstream effects of this interaction include changes in DNA repair mechanisms and potentially the prevention of disease progression.

Result of Action

The molecular and cellular effects of 3-Amino-5-methoxybenzamide’s action involve changes to the DNA repair process. By interacting with PARP1, the compound influences the poly (ADP-ribosyl)ation of certain proteins, affecting the structure of chromatin and the metabolism of DNA . This can lead to enhanced DNA repair and potentially prevent the development of diseases associated with DNA damage.

属性

IUPAC Name |

3-amino-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXUCGZBWXHSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732172 | |

| Record name | 3-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

960234-99-5 | |

| Record name | 3-Amino-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)